molecular formula C8H17N3 B1337652 2-methyloctahydro-2H-pyrazino[1,2-a]pyrazine CAS No. 63285-62-1

2-methyloctahydro-2H-pyrazino[1,2-a]pyrazine

Cat. No.: B1337652
CAS No.: 63285-62-1
M. Wt: 155.24 g/mol
InChI Key: COECZYAXFDJEEV-UHFFFAOYSA-N
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Description

It has the molecular formula C8H17N3 and a molecular weight of 155.24 g/mol . This compound is characterized by its octahydro-2H-pyrazino[1,2-a]pyrazine core, which is a heterobicyclic system. The compound is of interest in medicinal chemistry due to its pharmacophoric properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyloctahydro-2H-pyrazino[1,2-a]pyrazine can be achieved through various synthetic routes. One notable method involves a serendipitous one-pot synthesis during a nitro-Mannich reaction, which leads to the formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core . This method represents the shortest access to this pharmacologically relevant heterobicyclic system.

Another approach involves a multi-step synthesis starting from ethyl 1,4-dibenzylpiperazine-2-carboxylate, which requires seven steps to yield the unsubstituted octahydro-2H-pyrazino[1,2-a]pyrazine . Additionally, a transannular reaction during the HBr-mediated detosylation of 1,4,7-tritosyl-1,4,7-triazadecan-9-ol has been reported, which requires fractional crystallization to separate the desired product from isomeric byproducts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using the aforementioned synthetic routes with appropriate optimization for industrial conditions.

Chemical Reactions Analysis

Types of Reactions

2-methyloctahydro-2H-pyrazino[1,2-a]pyrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the compound’s functional groups.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-methyloctahydro-2H-pyrazino[1,2-a]pyrazine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-methyloctahydro-2H-pyrazino[1,2-a]pyrazine include other octahydro-2H-pyrazino[1,2-a]pyrazine derivatives, such as:

  • Unsubstituted octahydro-2H-pyrazino[1,2-a]pyrazine
  • N-methyl-octahydro-2H-pyrazino[1,2-a]pyrazine
  • Octahydro-2H-pyrazino[1,2-a]pyrazinones

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties. Its methyl group at the 2-position of the pyrazine ring differentiates it from other derivatives and contributes to its unique biological activities .

Properties

IUPAC Name

2-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3/c1-10-4-5-11-3-2-9-6-8(11)7-10/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COECZYAXFDJEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2CCNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90493866
Record name 2-Methyloctahydro-2H-pyrazino[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63285-62-1
Record name 2-Methyloctahydro-2H-pyrazino[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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